molecular formula C8H9NO5 B13170741 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

Cat. No.: B13170741
M. Wt: 199.16 g/mol
InChI Key: NNTTUALSSHUVNW-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is a synthetic organic compound characterized by its unique oxazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopropylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the acetic acid moiety.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]acetate
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Uniqueness

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is unique due to its specific cyclopropyl and oxazolidinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

2-(5-cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO5/c10-5(11)3-9-7(12)6(4-1-2-4)14-8(9)13/h4,6H,1-3H2,(H,10,11)

InChI Key

NNTTUALSSHUVNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

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